

Sirt2-IN-12: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Sirt2-IN-12

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Sirt2-IN-12**, a xanthone-based inhibitor of Sirtuin 2 (SIRT2). This document consolidates key information on its chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols to support its application in scientific research and drug development.

Chemical Structure and Properties

Sirt2-IN-12, also identified as Compound 3 in the scientific literature, is chemically known as 5-chloro-2-(((2-methoxyphenethyl)amino)methyl)-9H-xanthen-9-one hydrochloride^{[1][2]}. Its structure is characterized by a central tricyclic xanthone core.

Physicochemical Properties

A summary of the key physicochemical properties of **Sirt2-IN-12** is presented in the table below. It is important to note that while some properties are available from vendor information, experimental data for properties such as logP and aqueous solubility are not readily available in the public domain and would require experimental determination or computational prediction.

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₁ Cl ₂ NO ₃	MedChemExpress[2]
Molecular Weight	430.32 g/mol	MedChemExpress[2]
Canonical SMILES	<chem>O=C1C2=C(OC3=C1C=CC=C3Cl)C=CC(CNCCCC4=CC=CC=C4OC)=C2.Cl</chem>	MedChemExpress[2]
InChI Key	Not readily available	
CAS Number	Not readily available	
Predicted logP	Not readily available	
Aqueous Solubility	Not readily available	

Pharmacological Properties

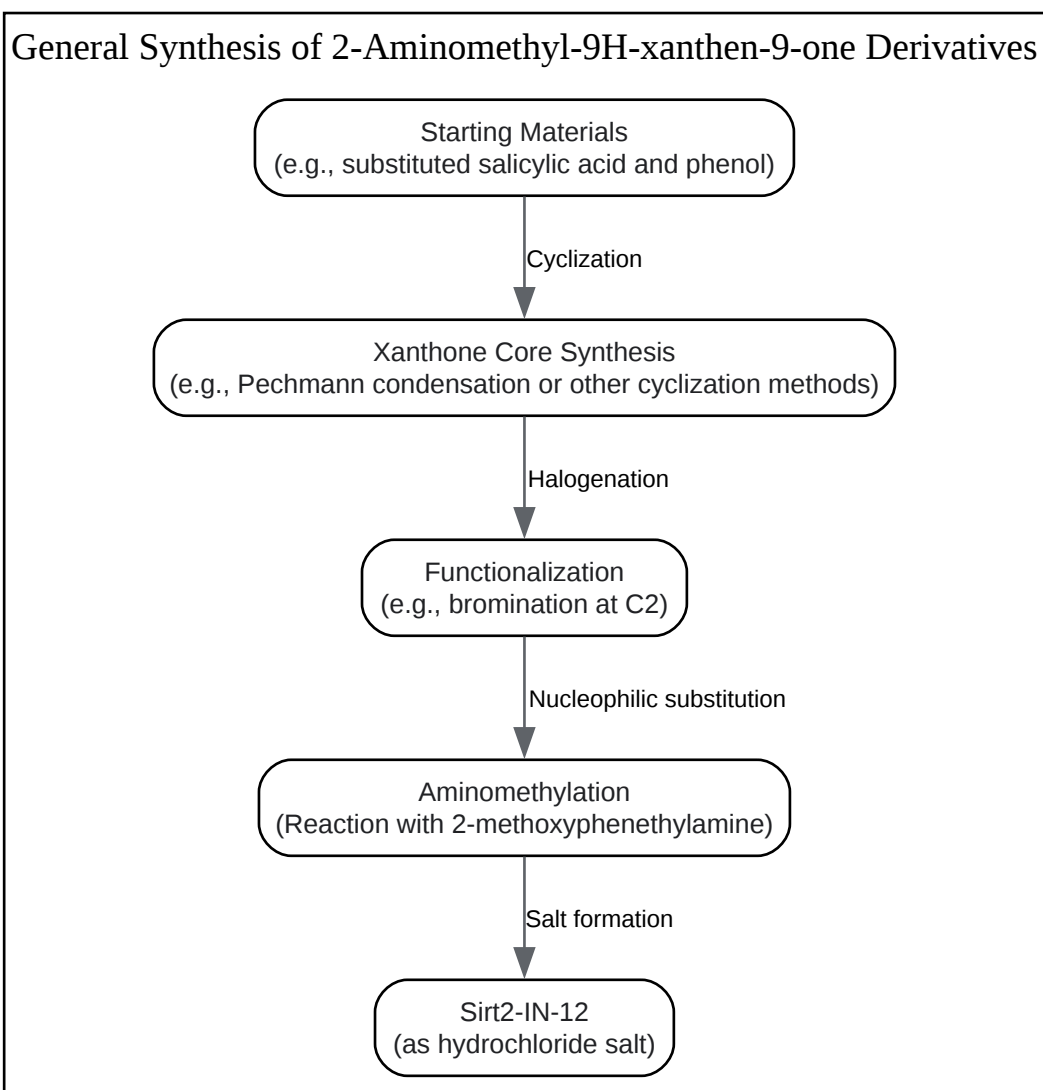
Sirt2-IN-12 is a known inhibitor of SIRT2, an NAD⁺-dependent deacetylase. Its primary pharmacological activity is summarized in the following table.

Property	Value	Source
Target	Sirtuin 2 (SIRT2)	MedChemExpress[1][2]
IC ₅₀	50 µM	MedChemExpress[1][2]

Synthesis

While a detailed, step-by-step synthesis protocol for **Sirt2-IN-12** is not explicitly published, the general synthesis of 2-aminomethyl-9H-xanthen-9-one derivatives can be inferred from the literature on xanthone synthesis. The process typically involves the construction of the xanthone scaffold followed by functionalization, such as aminomethylation.

A plausible synthetic route, based on general methods for similar structures, is outlined below. This should be considered a general guide and would require optimization for the specific synthesis of **Sirt2-IN-12**.



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Caption: Generalized synthetic workflow for xanthone-based inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and application of **Sirt2-IN-12**.

SIRT2 Fluorometric Activity Assay

This protocol is adapted from commercially available kits and published methodologies for measuring the deacetylase activity of SIRT2.

Objective: To determine the in vitro inhibitory activity of **Sirt2-IN-12** against recombinant human SIRT2.

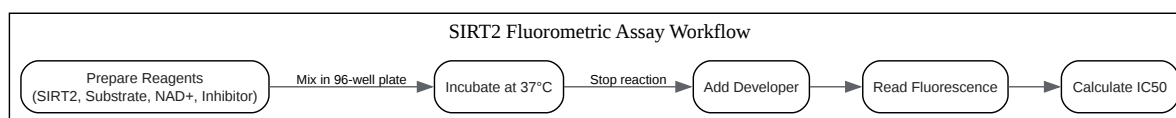
Materials:

- Recombinant human SIRT2 enzyme
- Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
- NAD⁺ solution
- **Sirt2-IN-12** (dissolved in a suitable solvent, e.g., DMSO)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Reagent Preparation: Prepare serial dilutions of **Sirt2-IN-12** in assay buffer. Prepare working solutions of SIRT2 enzyme, NAD⁺, and the fluorogenic substrate in assay buffer.
- Reaction Setup: In a 96-well plate, add the assay buffer, **Sirt2-IN-12** at various concentrations (and a vehicle control), and the SIRT2 enzyme.
- Initiation of Reaction: Start the reaction by adding the NAD⁺ and fluorogenic substrate solution to each well.
- Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
- Development: Stop the reaction and initiate fluorescence development by adding the developer solution to each well.

- **Measurement:** Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow the fluorescence signal to stabilize. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-460 nm, depending on the substrate).
- **Data Analysis:** Calculate the percent inhibition for each concentration of **Sirt2-IN-12** relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.



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Caption: Workflow for the SIRT2 fluorometric activity assay.

Western Blot for α -Tubulin Acetylation

This protocol outlines a general procedure to assess the effect of **Sirt2-IN-12** on the acetylation of α -tubulin, a known substrate of SIRT2, in a cellular context.

Objective: To determine if **Sirt2-IN-12** increases the acetylation of α -tubulin in cultured cells.

Materials:

- Cultured cells (e.g., HeLa, MCF-7)
- **Sirt2-IN-12** (dissolved in a suitable solvent, e.g., DMSO)
- Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus

- Western blotting apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-acetylated- α -tubulin and anti- α -tubulin (as a loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

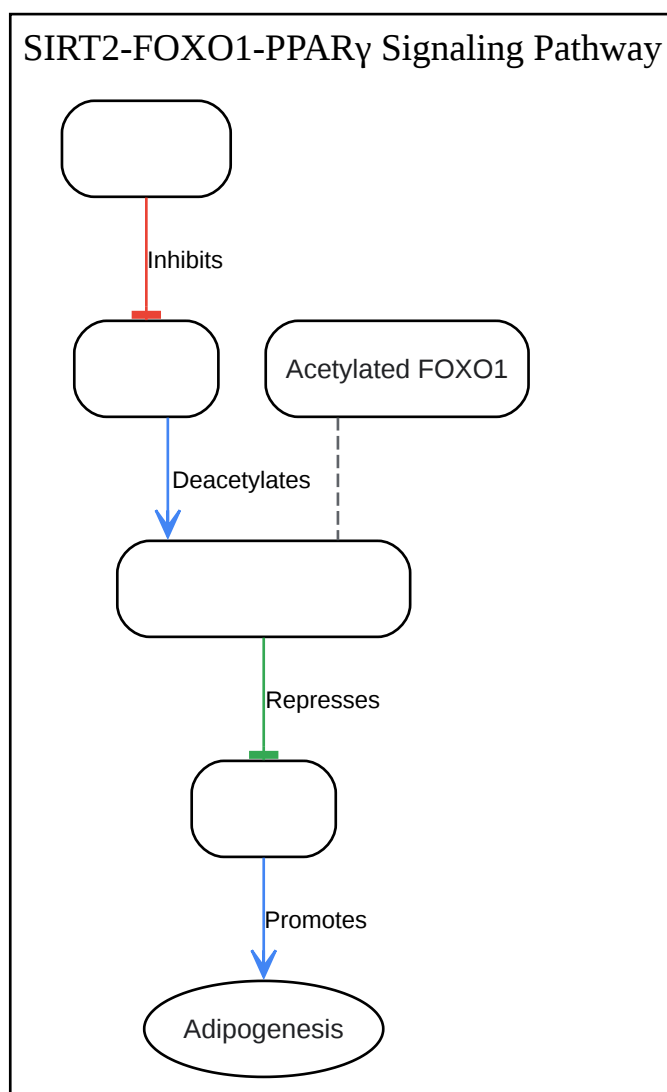
Procedure:

- Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of **Sirt2-IN-12** (and a vehicle control) for a specified time (e.g., 6-24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates.
- SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.
- Western Blotting: Transfer the separated proteins to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with the primary antibodies (anti-acetylated- α -tubulin and anti- α -tubulin) overnight at 4°C.
- Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

- Analysis: Quantify the band intensities and normalize the acetylated- α -tubulin signal to the total α -tubulin signal.

Signaling Pathways

SIRT2 is involved in numerous cellular signaling pathways. One well-characterized pathway involves the deacetylation of the transcription factor FOXO1, which in turn affects the activity of PPAR γ , a key regulator of adipogenesis. Inhibition of SIRT2 is expected to increase the acetylation of FOXO1, leading to its decreased ability to repress PPAR γ , thereby promoting adipogenesis.



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Caption: The SIRT2-FOXO1-PPAR γ signaling pathway.

In this pathway, SIRT2 deacetylates FOXO1.[3][4][5] Deacetylated FOXO1 can then bind to and repress the transcriptional activity of PPAR γ . [5] By inhibiting SIRT2, **Sirt2-IN-12** is predicted to increase the levels of acetylated FOXO1, which is less effective at repressing PPAR γ . This would lead to increased PPAR γ activity and subsequent promotion of adipogenesis.[3][4][5]

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